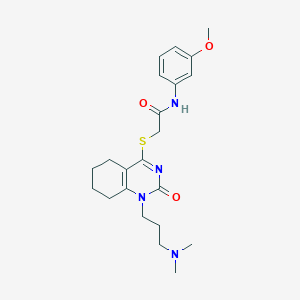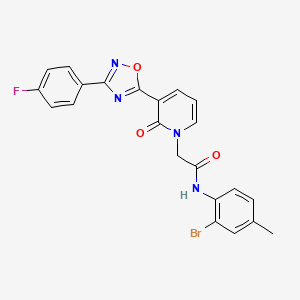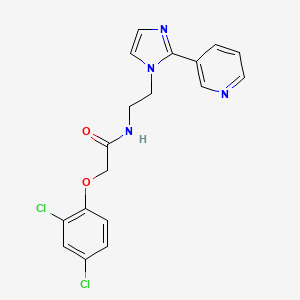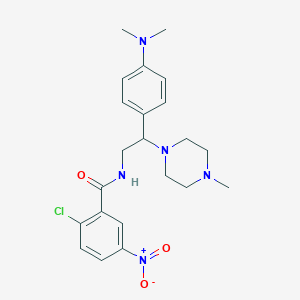![molecular formula C21H21N3O3S B2767458 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034363-41-0](/img/structure/B2767458.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on compounds with structural similarities to N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has demonstrated significant biological activities. For instance, studies have shown that derivatives containing isoxazole and isothiazole moieties exhibit synergetic effects with antitumor drugs in chemotherapy, particularly for brain tumors (A. Kletskov et al., 2018). This underscores the potential therapeutic applications of such compounds in enhancing the efficacy of existing cancer treatments.
Antimicrobial Activity
Compounds with structural components similar to N-(3-(2-methylthiazol-4-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been explored for their antimicrobial properties. Research has found that triazole derivatives, for instance, show significant activity against various microorganisms, including both bacteria and fungi (Ravinesh Mishra et al., 2010). These findings point to the potential of such compounds in the development of new antimicrobial agents.
Anticancer Potential
The investigation into novel 1,2,3-triazole derivatives for use against Mycobacterium tuberculosis has demonstrated significant antimicrobial activity with low cytotoxicity, suggesting a high therapeutic index for these compounds (N. Boechat et al., 2011). This research highlights the potential of structurally related compounds in treating mycobacterial infections effectively while minimizing adverse effects on human cells.
Drug Uptake and Distribution
Studies on carrier-mediated uptake mechanisms in human solid tumor and lymphoma cells for compounds like 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide reveal insights into how these compounds are absorbed by cancer cells, pointing to the role of specific transporters in facilitating drug entry into cells (T. Minematsu et al., 2009). Understanding these mechanisms is crucial for improving the efficacy of anticancer drugs by enhancing their cellular uptake and distribution.
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-23-19(13-28-14)15-3-2-4-17(11-15)24-21(25)16-5-8-22-20(12-16)27-18-6-9-26-10-7-18/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNHXFJQYVEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)
![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)


![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)


![N-cyclopropyl-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2767391.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
